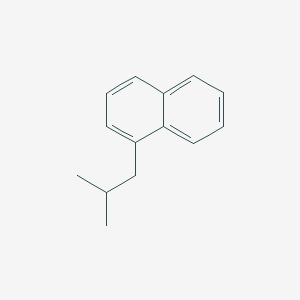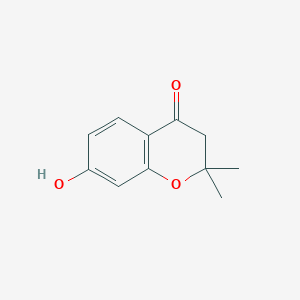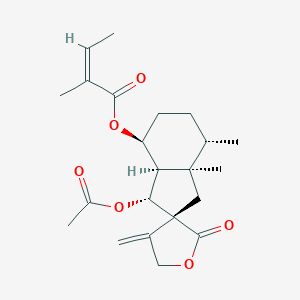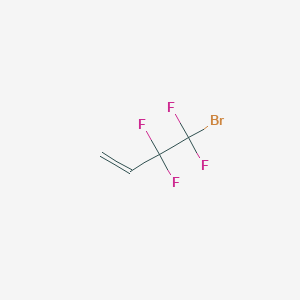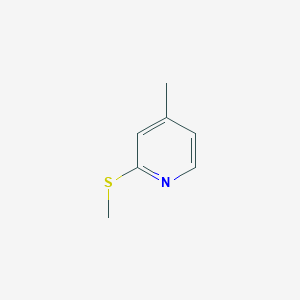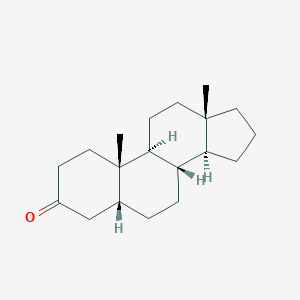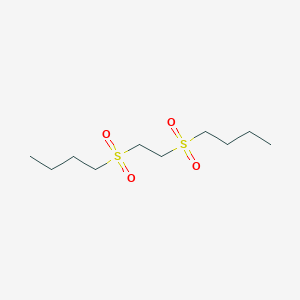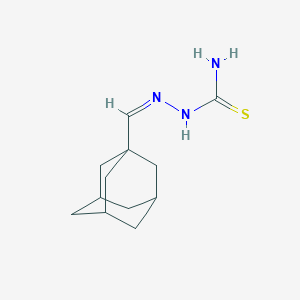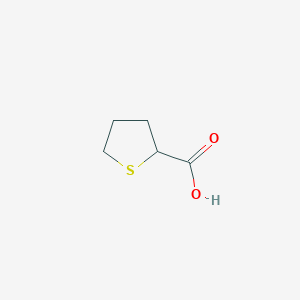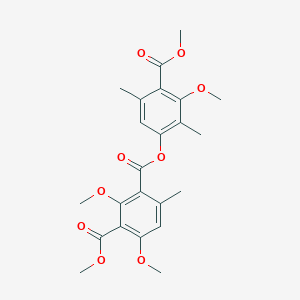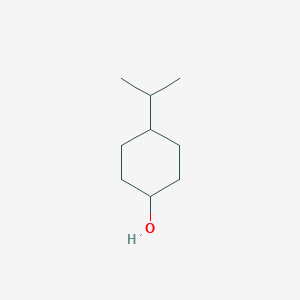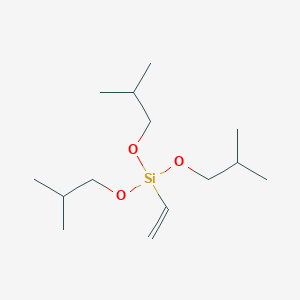
Triisobutoxyvinylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisobutoxyvinylsilane (TIBVS) is a vinyl-functionalized silane used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and water. TIBVS is used in various fields such as material science, nanotechnology, and biomedicine.
Applications De Recherche Scientifique
Triisobutoxyvinylsilane has a wide range of scientific research applications. It is used in the synthesis of various materials such as coatings, adhesives, and composites. Triisobutoxyvinylsilane is also used in the preparation of nanoparticles and nanocomposites. It is used as a coupling agent in the modification of surfaces and interfaces. Triisobutoxyvinylsilane is also used in the preparation of biomaterials and drug delivery systems.
Mécanisme D'action
Triisobutoxyvinylsilane is a vinyl-functionalized silane that can undergo various chemical reactions. It can undergo hydrolysis to form silanol groups, which can react with other silanes or surfaces. Triisobutoxyvinylsilane can also undergo condensation reactions to form siloxane bonds. The vinyl group in Triisobutoxyvinylsilane can undergo radical reactions, which can be used for the preparation of polymers and other materials.
Effets Biochimiques Et Physiologiques
Triisobutoxyvinylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. Triisobutoxyvinylsilane can be easily metabolized and excreted from the body. It does not accumulate in the body or cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Triisobutoxyvinylsilane has several advantages for lab experiments. It is a versatile reagent that can be used for various applications. It is easy to handle and store. Triisobutoxyvinylsilane is also readily available and affordable. However, Triisobutoxyvinylsilane has some limitations. It is highly reactive and can polymerize easily. It also has a short shelf life and needs to be stored under specific conditions.
Orientations Futures
There are several future directions for the use of Triisobutoxyvinylsilane in scientific research. Triisobutoxyvinylsilane can be used in the preparation of new materials with unique properties. It can also be used in the modification of surfaces and interfaces for various applications. Triisobutoxyvinylsilane can be used in the preparation of biomaterials and drug delivery systems. Furthermore, Triisobutoxyvinylsilane can be used in the synthesis of new nanoparticles and nanocomposites with unique properties.
Conclusion:
In conclusion, Triisobutoxyvinylsilane is a vinyl-functionalized silane with various scientific research applications. It is easy to synthesize and handle. Triisobutoxyvinylsilane has several advantages for lab experiments, but it also has some limitations. Triisobutoxyvinylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. There are several future directions for the use of Triisobutoxyvinylsilane in scientific research, and it holds great promise for the preparation of new materials and drug delivery systems.
Méthodes De Synthèse
Triisobutoxyvinylsilane is synthesized through the reaction of vinyltrichlorosilane with isobutanol in the presence of a catalyst. The reaction produces Triisobutoxyvinylsilane and hydrochloric acid. The synthesis of Triisobutoxyvinylsilane is a straightforward process and can be easily scaled up for industrial applications.
Propriétés
Numéro CAS |
18545-02-3 |
|---|---|
Nom du produit |
Triisobutoxyvinylsilane |
Formule moléculaire |
C14H30O3Si |
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
ethenyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
Clé InChI |
DYFMAHYLCRSUHA-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
SMILES canonique |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Autres numéros CAS |
18545-02-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



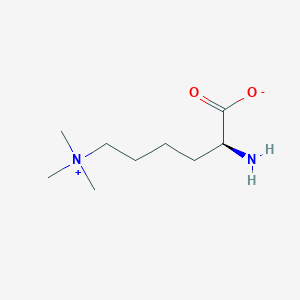
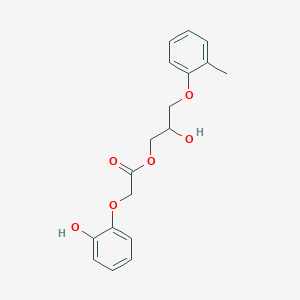
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
